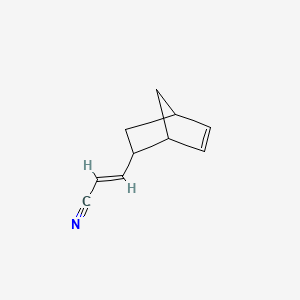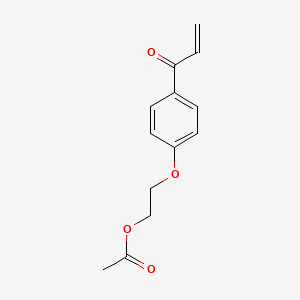
2-(4-Acryloylphenoxy)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Acryloylphenoxy)ethyl acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of an acryloyl group attached to a phenoxy group, which is further linked to an ethyl acetate moiety. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acryloylphenoxy)ethyl acetate typically involves the esterification of 4-hydroxyphenyl acrylate with ethyl acetate. This reaction is usually catalyzed by an acid such as sulfuric acid or a Lewis acid like boron trifluoride. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of continuous flow reactors also enhances the safety and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Acryloylphenoxy)ethyl acetate undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAL-H).
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Major Products Formed
Applications De Recherche Scientifique
2-(4-Acryloylphenoxy)ethyl acetate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-(4-Acryloylphenoxy)ethyl acetate primarily involves its ability to undergo polymerization reactions. The acryloyl group is highly reactive and can participate in free radical polymerization, leading to the formation of cross-linked polymer networks. These polymers can interact with various molecular targets and pathways, depending on their specific functional groups and structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester used as a solvent in various chemical reactions.
Methyl acrylate: An ester used in the production of polymers and copolymers.
Phenoxyacetic acid: A compound with similar structural features but different reactivity and applications.
Uniqueness
2-(4-Acryloylphenoxy)ethyl acetate is unique due to its combination of an acryloyl group and a phenoxyethyl moiety. This unique structure imparts specific reactivity and properties, making it suitable for specialized applications in polymer chemistry and materials science .
Propriétés
Numéro CAS |
82397-89-5 |
|---|---|
Formule moléculaire |
C13H14O4 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
2-(4-prop-2-enoylphenoxy)ethyl acetate |
InChI |
InChI=1S/C13H14O4/c1-3-13(15)11-4-6-12(7-5-11)17-9-8-16-10(2)14/h3-7H,1,8-9H2,2H3 |
Clé InChI |
DUNYJXAASMQKPQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCOC1=CC=C(C=C1)C(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


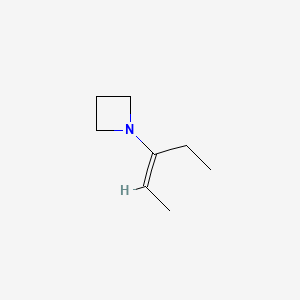

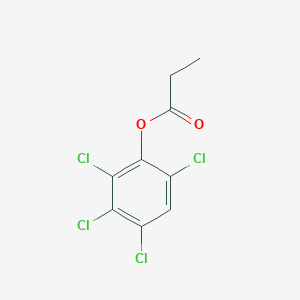
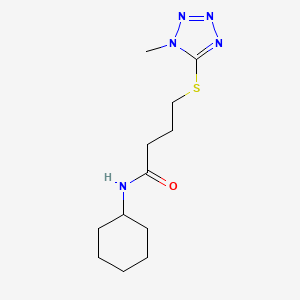
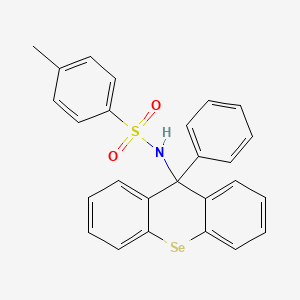

![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide](/img/structure/B14425614.png)
![1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione](/img/structure/B14425620.png)
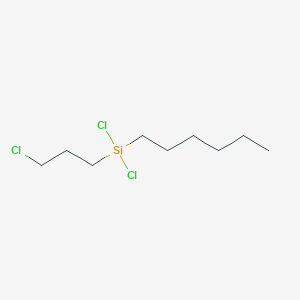

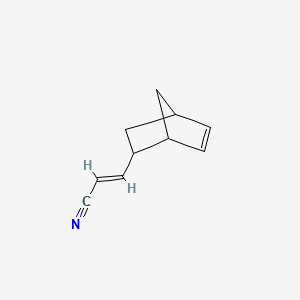
![(2-Azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14425655.png)
